molecular formula C20H27NO3 B061918 (S)-去乙氧丁宁 CAS No. 181646-98-0

(S)-去乙氧丁宁

货号 B061918
CAS 编号: 181646-98-0
分子量: 329.4 g/mol
InChI 键: SNIBJKHIKIIGPR-HXUWFJFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its physical appearance.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed understanding of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the mechanisms of these reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, density, refractive index, and various spectroscopic properties. It can also involve studying how these properties change under different conditions.


科学研究应用

  1. 毒蕈碱受体分析:已评估奥昔布宁和去乙氧丁宁对映体的与人克隆毒蕈碱受体结合的能力。发现 R 对映体比 S 对映体更有效,这表明与去乙氧丁宁相关的胆碱能副作用可能是由于其更大的表观效力,特别是它的 R 对映体 (Reitz 等,2007).

  2. 抗毒蕈碱和解痉作用:比较外消旋奥昔布宁和去乙氧丁宁对映体的研究表明,两者都表现出抗毒蕈碱活性,但 S 对映体表现出相对较弱的抗毒蕈碱活性。这表明奥昔布宁去乙基化成去乙氧丁宁并不会显著改变其抗毒蕈碱或解痉活性 (Smith 等,1998).

  3. 细胞色素 P450 代谢:体外研究表明,细胞色素 P450 3A4(而非 2D6)参与了奥昔布宁代谢为去乙氧丁宁的过程。这表明 CYP3A 亚家族负责形成这种代谢物 (Yaïch 等,1998).

  4. 透皮疗法:奥昔布宁的透皮给药导致去乙氧丁宁水平降低,从而减少了口干等抗毒蕈碱副作用。这种给药方法避免了上消化道和肝脏的首过代谢,这对患有膀胱过度活动症的患者有利 (Sand, 2009).

  5. 对映体的药代动力学:对奥昔布宁和去乙氧丁宁对映体在口服和透皮给药后的药代动力学的研究表明,立体选择性代谢是明显的,与口服给药相比,透皮给药的奥昔布宁的系统前代谢减少 (Zobrist 等,2001).

安全和危害

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.


未来方向

This could involve predicting or suggesting future research directions, such as potential applications of the compound, or new reactions that it could be used in.


属性

IUPAC Name

4-(ethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIBJKHIKIIGPR-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNCC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-Desethyloxybutynin

CAS RN

181646-98-0
Record name N-Desethyloxybutynin, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181646980
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESETHYLOXYBUTYNIN, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q66P17XPM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

reacting said 4-[N-ethyl-(4-methoxyphenyl)methylamino]-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate sequentially with α-chloroethyl carbonochloridate in dichloroethane, followed by methanol to produce 4-(ethylamino)-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate (desethyloxybutyin).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

reacting said 4-[N-ethyl-(4-methoxyphenyl)methylamino]-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate sequentially with a carbonochloridate and methanol to produce 4-(ethylamino)-2-butynyl α-cyclohexyl-α-hydroxybenzeneacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

by standard esterification technique, reacting cyclohexylphenyl glycolic acid with 4-ethylamino-2-butynyl chloride to produce 4-ethylamino-2-butynyl cyclohexylphenyl-glycolate (DEO).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-ethylamino-2-butynyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-N-Desethyloxybutynin
Reactant of Route 2
Reactant of Route 2
(S)-N-Desethyloxybutynin
Reactant of Route 3
Reactant of Route 3
(S)-N-Desethyloxybutynin
Reactant of Route 4
Reactant of Route 4
(S)-N-Desethyloxybutynin
Reactant of Route 5
Reactant of Route 5
(S)-N-Desethyloxybutynin
Reactant of Route 6
Reactant of Route 6
(S)-N-Desethyloxybutynin

Citations

For This Compound
5
Citations
Z Miao, M Tan, E Wells, S Unger - Bioanalysis, 2019 - Future Science
… R- and S-oxybutynin hydrochloride and R- and S-N-desethyloxybutynin hydrochloride were obtained from Toronto Research Chemicals (ON, Canada). The respective IS, oxybutynin-D …
Number of citations: 3 www.future-science.com
T Alebic-Kolbah, AP Zavitsanos - Journal of Chromatography A, 1997 - Elsevier
A highly sensitive and specific chiral high-performance liquid chromatographic tandem mass spectrometric (HPLC-MS-MS) technique has been developed for the determination of …
Number of citations: 70 www.sciencedirect.com
L Escuder‐Gilabert… - Biomedical …, 2009 - Wiley Online Library
Stereoselectivity in protein binding can have a significant effect on the pharmacokinetic and pharmacodynamic properties of chiral drugs. The investigation of enantioselectivity of drugs …
ML Chew - 2007 - search.proquest.com
A significant portion of the cognitive decline seen in older adults may be due to anticholinergic medications (ie, muscarinic receptor antagonists) which are known to cause memory loss, …
Number of citations: 1 search.proquest.com
P Fonseca - 2008 - teses.usp.br
A oxibutinina é um fármaco quiral empregado na forma de racemato que, após administração por via oral, sofre biotranformação hepática pronunciada levando à formação de N-…
Number of citations: 3 www.teses.usp.br

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。